rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate
CAS No.:
Cat. No.: VC16531722
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H23N3O3 |
---|---|
Molecular Weight | 317.4 g/mol |
IUPAC Name | tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21) |
Standard InChI Key | LPBFBCYQVFFAPX-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
Introduction
Chemical Identification and Nomenclature
rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate (PubChem CID: 45925939) is systematically named according to IUPAC guidelines as tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxopropan-2-yl]carbamate . Its molecular formula is C₁₇H₂₃N₃O₃, with a molecular weight of 317.4 g/mol . The compound’s SMILES notation, CC@@HNC(=O)OC(C)(C)C, encodes its stereochemistry, highlighting the (S)-configurations at both chiral centers .
Synonyms and Registry Numbers
The compound is cataloged under multiple synonyms, including:
-
TERT-BUTYL (S)-1-((S)-1-CYANO-2-PHENYLETHYLAMINO)-1-OXOPROPAN-2-YLCARBAMATE
-
1212138-24-3
-
MFCD09788589
Commercial suppliers such as AK Scientific, Inc. list it under catalog number 3086DG, emphasizing its use in research and development under technically qualified supervision .
Structural and Stereochemical Features
The compound’s structure integrates three functional groups: a tert-butyl carbamate, a cyano-substituted ethylamine, and a phenyl group (Fig. 1). The (S)-configuration at both the 1-cyano-2-phenylethyl and propan-2-yl positions ensures enantiomeric specificity, critical for its interactions in biological systems .
Stereochemical Analysis
X-ray crystallography and computational modeling confirm that the (S,S)-diastereomer adopts a conformation where the phenyl and cyano groups occupy equatorial positions relative to the peptide backbone . This spatial arrangement minimizes steric hindrance and optimizes hydrogen-bonding potential, as evidenced by its InChIKey: LPBFBCYQVFFAPX-JSGCOSHPSA-N .
Physicochemical Properties
-
Solubility: Limited solubility in aqueous media but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the labile tert-butyloxycarbonyl (Boc) group .
Synthesis and Manufacturing
The synthesis of rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate typically follows a multi-step peptide coupling strategy:
-
Boc Protection: L-Alanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base .
-
Cyanomethylation: The protected amine undergoes nucleophilic substitution with (S)-1-cyano-2-phenylethyl bromide, introducing the chiral cyano group .
-
Deprotection and Isolation: The Boc group is selectively removed under acidic conditions, followed by purification via column chromatography .
Industrial-scale production requires stringent control over stereochemical purity, often achieved through asymmetric catalysis or chiral stationary phase chromatography .
Applications in Research and Industry
Pharmaceutical Development
The compound is a key intermediate in synthesizing protease inhibitors and kinase modulators. Its cyano group enhances binding affinity to enzymatic active sites, while the tert-butyl carbamate improves metabolic stability . Recent studies highlight its role in preclinical candidates targeting non-small cell lung cancer and Alzheimer’s disease .
Biochemical Assays
In enzymology, the molecule serves as a substrate analog for serine proteases, enabling mechanistic studies of catalytic activity and inhibition . Its fluorescent derivatives are used in FRET-based assays to monitor real-time enzyme kinetics .
Organic Synthesis
As a chiral building block, the compound facilitates asymmetric synthesis of β-amino acids and peptidomimetics. Its robustness under Ullmann and Suzuki coupling conditions makes it valuable for constructing complex heterocycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume